molecular formula C17H12ClN3O2 B2819206 4-(4-Chlorophenyl)-3-cyano-6-oxo-5-(1-pyridiniumyl)-1,4,5,6-tetrahydro-2-pyridinolate CAS No. 133828-97-4

4-(4-Chlorophenyl)-3-cyano-6-oxo-5-(1-pyridiniumyl)-1,4,5,6-tetrahydro-2-pyridinolate

Cat. No.: B2819206
CAS No.: 133828-97-4
M. Wt: 325.75
InChI Key: XCUXMWLYXBEUQO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-cyano-6-oxo-5-(1-pyridiniumyl)-1,4,5,6-tetrahydro-2-pyridinolate is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a pyridiniumyl group

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)-3-cyano-6-oxo-5-(1-pyridiniumyl)-1,4,5,6-tetrahydro-2-pyridinolate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of a chlorobenzene derivative with a suitable nitrile to form the chlorophenyl intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the pyridinolate ring.

    Introduction of the Pyridiniumyl Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-(4-Chlorophenyl)-3-cyano-6-oxo-5-(1-pyridiniumyl)-1,4,5,6-tetrahydro-2-pyridinolate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Chlorophenyl)-3-cyano-6-oxo-5-(1-pyridiniumyl)-1,4,5,6-tetrahydro-2-pyridinolate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-cyano-6-oxo-5-(1-pyridiniumyl)-1,4,5,6-tetrahydro-2-pyridinolate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar compounds to 4-(4-Chlorophenyl)-3-cyano-6-oxo-5-(1-pyridiniumyl)-1,4,5,6-tetrahydro-2-pyridinolate include:

These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical properties and applications

Properties

IUPAC Name

[4-(4-chlorophenyl)-2,6-dioxo-5-pyridin-1-ium-1-ylpiperidin-3-ylidene]methylideneazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c18-12-6-4-11(5-7-12)14-13(10-19)16(22)20-17(23)15(14)21-8-2-1-3-9-21/h1-9,14-15H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXLHFOKRFTSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)C2C(C(=C=[N-])C(=O)NC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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